An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical methodologies to present a predictive and practical guide for researchers. The guide covers a plausible synthetic route, detailed experimental protocols for the determination of key physicochemical parameters, analytical characterization methods, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel chemical entities.
Introduction
4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a halogenated nitroaromatic amine with a molecular structure that suggests potential utility as a versatile building block in organic synthesis. The presence of multiple functional groups—a bromine atom, two fluorine atoms, a nitro group, and a secondary amine with a cyclohexyl substituent—offers numerous sites for chemical modification. The reactivity of such compounds is largely dictated by the interplay of the electronic effects of these substituents on the aromatic ring.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. The N-cyclohexyl group imparts lipophilicity, which can be a critical determinant of a molecule's behavior in biological systems.
Given the nascent stage of research into this particular compound, this guide aims to bridge the knowledge gap by providing a robust framework for its synthesis, characterization, and handling. The protocols and predictive data presented herein are grounded in established chemical principles and methodologies applied to analogous structures.
Synthesis Pathway
A plausible synthetic route to 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline can be conceptualized through a multi-step process, likely commencing with a commercially available difluoroaniline derivative. The following proposed pathway is based on common reactions in organic synthesis for the functionalization of aromatic amines.
Caption: Proposed synthetic pathway for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline.
Physicochemical Properties: A Predictive Overview and Experimental Determination
The physicochemical properties of a compound are critical to its application, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic behavior. The following table summarizes the predicted and known properties of the target compound and its analogs.
| Property | Predicted/Known Value for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | Rationale/Reference Compound |
| Molecular Formula | C₁₂H₁₃BrF₂N₂O₂ | - |
| Molecular Weight | 335.15 g/mol | - |
| Appearance | Expected to be a yellow or orange crystalline solid | Based on similar nitroanilines.[2] |
| Melting Point (°C) | Not available; likely in the range of 80-150 °C | Halogenated nitroanilines are typically crystalline solids with melting points in this range.[3] |
| Boiling Point (°C) | Not available; likely > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, with probable decomposition. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The large hydrophobic cyclohexyl and bromophenyl groups will likely dominate, leading to low aqueous solubility. Halogenated nitroaromatics are generally soluble in polar aprotic solvents.[4] |
| pKa | Estimated range: -2 to -4 for the protonated amine | The electron-withdrawing effects of the nitro and fluoro groups are expected to significantly decrease the basicity of the aniline nitrogen.[1] |
| logP (Octanol/Water) | Estimated range: 3.5 - 4.5 | The presence of a bromine atom and a cyclohexyl group contributes significantly to lipophilicity. |
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline.
The melting point is a fundamental indicator of a crystalline solid's purity.[5][6]
Protocol:
-
Ensure the sample is thoroughly dried and finely powdered.[6]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).
-
Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
This protocol provides a quantitative measure of the compound's solubility in a given solvent.
Caption: Workflow for gravimetric solubility determination.
Protocol:
-
Add an excess amount of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, permitting any undissolved solid to sediment.
-
Carefully withdraw a precise volume of the clear supernatant.
-
Filter the withdrawn sample to remove any suspended particles.
-
Evaporate the solvent from the filtered sample under controlled conditions.
-
Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Calculate the solubility in g/L or mol/L.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[2][8][9]
Protocol:
-
Calibrate a pH meter using standard buffer solutions.[2]
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to a known concentration (e.g., 1 mM).[2]
-
If necessary, adjust the initial pH of the solution to the acidic range with a standardized acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[10][11][12][13]
Protocol:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
In a separatory funnel, combine a known volume of n-octanol and a known volume of water (pre-saturated with each other).
-
Add a small, known amount of the stock solution to the funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning, then let the layers separate completely.
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of the compound and for quantifying its concentration in various matrices.[14][15][16]
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at a wavelength determined by a UV scan of the compound (likely in the 254-400 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess purity and confirm the molecular weight of the compound, provided it is sufficiently volatile and thermally stable.
Proposed GC-MS Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of 50-500 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.
-
¹H NMR: Will provide information on the number and connectivity of the hydrogen atoms, particularly on the cyclohexyl ring and the aromatic ring.
-
¹³C NMR: Will show the number of unique carbon environments in the molecule.
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[17][18][19][20] It will confirm the presence and electronic environment of the two fluorine atoms on the aromatic ring. The coupling patterns between ¹⁹F, ¹H, and ¹³C will be instrumental in confirming the substitution pattern.
Safety and Handling
While specific toxicity data for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is not available, its structure suggests that it should be handled with significant caution, following the safety protocols for related nitroaromatic and halogenated aniline compounds.[21][22][23][24]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[22]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21]
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention.[22]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[22]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[22]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline. By leveraging data from analogous compounds and established experimental protocols, researchers can approach the synthesis, characterization, and handling of this molecule with a robust framework. The detailed methodologies presented herein are intended to facilitate further research and application of this and other novel chemical entities in the fields of drug discovery and materials science.
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